An In-depth Technical Guide to (S)-4-Aminopentan-1-ol Hydrochloride: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (S)-4-Aminopentan-1-ol Hydrochloride: A Chiral Building Block for Drug Discovery
Introduction
In the landscape of modern drug development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for enantiomerically pure starting materials and intermediates.[1][2][3] (S)-4-Aminopentan-1-ol hydrochloride, a chiral amino alcohol, has emerged as a valuable building block in the synthesis of complex molecular architectures for pharmaceutical applications. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter, makes it an attractive synthon for introducing chirality into drug candidates.
This technical guide provides a comprehensive overview of (S)-4-Aminopentan-1-ol hydrochloride, from its fundamental properties to its synthesis, analysis, and applications in medicinal chemistry. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is the foundation of successful process development and formulation. The key properties of (S)-4-Aminopentan-1-ol hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2295969-35-4 | Internal Data |
| Molecular Formula | C₅H₁₄ClNO | [4] |
| Molecular Weight | 139.63 g/mol | Internal Data |
| IUPAC Name | (4S)-4-aminopentan-1-ol;hydrochloride | [4] |
| Appearance | Off-White to Pale Yellow Low Melting Solid | [5] |
| Purity | Typically ≥97% | Internal Data |
| Storage | Store at room temperature in a well-ventilated place. Keep container tightly closed. | Internal Data |
Synthesis of (S)-4-Aminopentan-1-ol Hydrochloride
The enantioselective synthesis of chiral amino alcohols is a well-established field in organic chemistry, with several robust strategies available.[6] A common and efficient approach to synthesize (S)-4-Aminopentan-1-ol hydrochloride involves the use of a chiral pool starting material, such as a protected amino acid, followed by functional group manipulations. The following protocol is a representative, multi-step synthesis adapted from established methodologies for similar compounds.[7]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (S)-4-Aminopentan-1-ol hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group
-
Rationale: The protection of the amine functionality is crucial to prevent side reactions during the subsequent reduction of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
-
Procedure:
-
Dissolve 4-aminopentanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Adjust the pH to approximately 9-10 with a base, for instance, sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while maintaining the temperature and pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the product, N-Boc-4-aminopentanoic acid, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Step 2: Esterification
-
Rationale: The conversion of the carboxylic acid to its methyl ester facilitates the subsequent reduction. Esters are generally more amenable to reduction with common hydride reagents than carboxylic acids.
-
Procedure:
-
Dissolve the N-Boc-4-aminopentanoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the methyl N-Boc-4-aminopentanoate into an organic solvent and purify by column chromatography if necessary.[7]
-
Step 3: Reduction of the Ester
-
Rationale: The reduction of the ester to the primary alcohol is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. It is crucial to perform this reaction under anhydrous conditions.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add a solution of methyl N-Boc-4-aminopentanoate in anhydrous THF to the suspension.
-
Allow the reaction to stir at room temperature until complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield N-Boc-(S)-4-aminopentan-1-ol.
-
Step 4: Deprotection and Salt Formation
-
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a one-pot procedure by treating the protected amino alcohol with a solution of hydrogen chloride.
-
Procedure:
-
Dissolve the N-Boc-(S)-4-aminopentan-1-ol in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a solution of hydrogen chloride in dioxane or bubble HCl gas through the solution.
-
Stir the reaction at room temperature for a few hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude (S)-4-Aminopentan-1-ol hydrochloride.[7]
-
The product can be further purified by recrystallization.
-
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (S)-4-Aminopentan-1-ol hydrochloride is critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for its characterization.[8]
Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in (S)-4-Aminopentan-1-ol, derivatization is often necessary for sensitive UV detection. Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed. For determining enantiomeric purity, a chiral stationary phase is required.
Protocol for Chiral HPLC Analysis (General Approach):
-
Derivatization (for UV detection):
-
React the sample with a chiral derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form diastereomeric isoindoles that can be separated on a standard C18 column and detected by fluorescence.
-
-
Chromatographic Conditions (Chiral Stationary Phase):
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) or a universal detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the amino alcohol.
Protocol for GC-MS Analysis:
-
Derivatization:
-
React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to convert the amine and alcohol groups to their corresponding silyl or trifluoroacetyl derivatives.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Split or splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C).
-
MS Detection: Electron ionization (EI) with a scan range appropriate for the derivatized analyte.
-
Applications in Drug Development
The true value of (S)-4-Aminopentan-1-ol hydrochloride lies in its application as a chiral building block in the synthesis of pharmaceutically active compounds. The stereocenter and the two functional groups provide a versatile handle for constructing more complex molecules with a defined three-dimensional structure.
Key Application Areas:
-
Synthesis of Chiral Ligands: The amino alcohol moiety can be incorporated into ligands for asymmetric catalysis, enabling the synthesis of other chiral molecules.
-
Introduction of Side Chains: In the synthesis of complex molecules, this building block can be used to introduce a specific chiral side chain that is crucial for binding to a biological target.
-
Scaffold for Combinatorial Libraries: The bifunctional nature of (S)-4-Aminopentan-1-ol hydrochloride makes it a suitable scaffold for the generation of combinatorial libraries of chiral compounds for high-throughput screening.
While specific drug candidates synthesized directly from (S)-4-Aminopentan-1-ol hydrochloride may not always be in the public domain, the use of structurally similar chiral amino alcohols is widespread in medicinal chemistry. For example, chiral amino alcohols are key components in the synthesis of certain beta-blockers, antiviral agents, and other therapeutic classes where stereochemistry dictates efficacy and safety.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-4-Aminopentan-1-ol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Conclusion
(S)-4-Aminopentan-1-ol hydrochloride is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and bifunctional nature provide a reliable means of introducing chirality into drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective utilization in drug discovery and development programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral synthons will undoubtedly increase.
References
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- BenchChem. (2025).
- MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.
- Hilaris Publisher. (n.d.).
- Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. APR.
- ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.
- Google Patents. (n.d.). Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.
- University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development.
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- Pharmaffili
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- ChemicalBook. (2024). 4-aminopentan-1-ol.
- MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
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